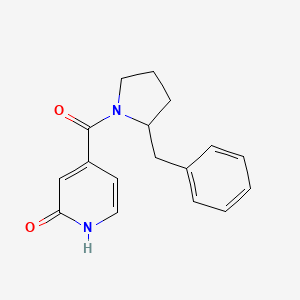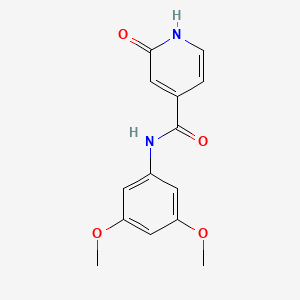![molecular formula C12H14ClN3 B6629315 2-chloro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629315.png)
2-chloro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties, which make it suitable for use in different research areas such as drug development, material science, and environmental studies.
Aplicaciones Científicas De Investigación
2-chloro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline has been extensively studied for its potential applications in drug development. This compound has been shown to inhibit the activity of certain enzymes such as protein kinase C and tyrosine kinase, which are involved in the regulation of cell growth and differentiation. As a result, it has been proposed as a potential candidate for the treatment of various diseases such as cancer, diabetes, and inflammation.
In addition to its medicinal applications, this compound has also been studied for its potential use in material science. This compound has been shown to exhibit unique optical and electronic properties, which make it suitable for use in the fabrication of organic electronic devices such as solar cells and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline involves the inhibition of specific enzymes such as protein kinase C and tyrosine kinase. These enzymes are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, this compound can disrupt the normal cellular processes, leading to the death of cancer cells or the suppression of inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of protein kinase C and tyrosine kinase, leading to the suppression of cell growth and differentiation. In addition, it has been shown to exhibit anti-inflammatory and antioxidant properties, which make it suitable for use in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline in lab experiments include its unique chemical properties, which make it suitable for use in various research areas such as drug development and material science. In addition, this compound has been extensively studied, and its mechanism of action is well understood.
However, there are also limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in certain applications. In addition, the synthesis of this compound can be challenging and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of 2-chloro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline. One potential direction is the development of more efficient synthesis methods, which could make this compound more widely available for research purposes. In addition, further studies are needed to explore the potential applications of this compound in other research areas such as environmental studies.
Another direction for future research is the development of derivatives of this compound, which could exhibit improved properties such as increased potency or reduced toxicity. Finally, further studies are needed to explore the full range of potential applications of this compound in drug development, material science, and other research areas.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound has been extensively studied for its potential use in drug development, material science, and environmental studies. Further research is needed to explore the full range of potential applications of this compound, as well as the development of more efficient synthesis methods and derivatives.
Métodos De Síntesis
The synthesis of 2-chloro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline involves the reaction of 4-chloro-2-methylaniline with 1-methyl-4-pyrazolecarboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain the final compound.
Propiedades
IUPAC Name |
2-chloro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9-3-4-11(13)12(5-9)14-6-10-7-15-16(2)8-10/h3-5,7-8,14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOZOMHOYNAXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629235.png)

![5-bromo-4-methoxy-N-[(4-methylmorpholin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6629244.png)

![5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide](/img/structure/B6629251.png)
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B6629253.png)
![2-bromo-N-[(5-bromothiophen-3-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B6629267.png)
![2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B6629275.png)


![N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629289.png)
![4-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B6629299.png)

![N-[[1-(2-oxo-1H-pyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6629311.png)
